1-(2-(4-Fluorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride
Description
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Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4.ClH/c16-13-1-3-15(4-2-13)21-10-9-20-12-14(18)11-17-5-7-19-8-6-17;/h1-4,14,18H,5-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQAOJFXUXTIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCOC2=CC=C(C=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound might also be involved in such reactions.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely applied in carbon–carbon bond-forming reactions. This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight is 19163, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.
Action Environment
The mild and functional group tolerant reaction conditions of suzuki–miyaura coupling reactions suggest that this compound might also exhibit similar environmental tolerances.
Biological Activity
1-(2-(4-Fluorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈ClFNO₃
- Molecular Weight : 303.75 g/mol
This compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
- Cytotoxicity : Studies indicate that derivatives with similar structures can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays. The results are summarized in the following table:
These values indicate that the compound exhibits moderate antioxidant activity, comparable to other known antioxidants.
Cytotoxicity Studies
In vitro studies were conducted on various cancer cell lines to assess cytotoxic effects. The findings are presented below:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Caco-2 (Colorectal Cancer) | 15.6 | Induced apoptosis |
| MCF-7 (Breast Cancer) | 20.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.9 | Inhibited proliferation |
These results suggest that the compound has significant potential as an anticancer agent, particularly against colorectal and breast cancers .
Case Study 1: Anticancer Efficacy
A study involving the administration of this compound in a xenograft model demonstrated promising results. The compound was administered orally to mice with human gastric carcinoma xenografts, resulting in:
- Tumor Stasis : Complete inhibition of tumor growth was observed in treated groups compared to controls.
- Survival Rates : Increased survival rates were noted among treated mice, indicating potential therapeutic benefits .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound. In vitro tests on neuronal cell lines exposed to oxidative stress revealed:
Preparation Methods
Epoxide Ring-Opening with Morpholine
Epichlorohydrin reacts with morpholine in a nucleophilic ring-opening reaction:
$$
\text{Epichlorohydrin} + \text{Morpholine} \xrightarrow{\text{H}_2\text{O, 60}^\circ \text{C}} \text{3-Morpholino-1-chloropropan-2-ol}
$$
The chlorohydrin intermediate undergoes hydrolysis with NaOH (10%) to yield 3-morpholinopropan-2-ol.
Optimization Data :
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Water | 78% |
| Temperature | 60°C | |
| Reaction Time | 4 hours |
Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 3.61 (t, 4H, morpholine), 3.44 (m, 1H, CH), 2.64 (t, 2H, CH$$2$$), 2.43 (t, 2H, CH$$_2$$).
Synthesis of Intermediate B: 2-(4-Fluorophenoxy)ethyl Bromide
Etherification of 4-Fluorophenol
4-Fluorophenol reacts with 1,2-dibromoethane in the presence of K$$2$$CO$$3$$:
$$
\text{4-Fluorophenol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(4-Fluorophenoxy)ethyl Bromide}
$$
Optimization Data :
| Parameter | Condition | Yield |
|---|---|---|
| Base | K$$2$$CO$$3$$ | 85% |
| Solvent | DMF | |
| Temperature | 80°C |
Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3 $$): δ 7.15–7.05 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 4.20 (t, 2H, OCH$$2$$), 3.65 (t, 2H, BrCH$$_2$$).
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate A reacts with Intermediate B in anhydrous acetonitrile under reflux:
$$
\text{3-Morpholinopropan-2-ol} + \text{2-(4-Fluorophenoxy)ethyl Bromide} \xrightarrow{\text{NaH, MeCN}} \text{Target Compound (Free Base)}
$$
Optimization Data :
| Parameter | Condition | Yield |
|---|---|---|
| Base | Sodium Hydride | 72% |
| Solvent | Acetonitrile | |
| Temperature | Reflux |
Mitsunobu Reaction Alternative
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{3-Morpholinopropan-2-ol} + \text{2-(4-Fluorophenoxy)ethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound (Free Base)}
$$
Yield : 68%.
Hydrochloride Salt Formation
The free base is treated with HCl (1.25 M in ethanol) at 0°C:
$$
\text{Target Compound (Free Base)} + \text{HCl} \rightarrow \text{1-(2-(4-Fluorophenoxy)ethoxy)-3-morpholinopropan-2-ol Hydrochloride}
$$
Purification : Recrystallization from ethanol/diethyl ether (1:3) yields white crystals (95% purity by HPLC).
Analytical Characterization
Spectroscopic Data
- *$$ ^1\text{H NMR} * (400 MHz, D$$2$$O): δ 7.25–7.15 (m, 2H, ArH), 7.00–6.90 (m, 2H, ArH), 4.30 (t, 2H, OCH$$2$$), 3.95–3.80 (m, 4H, morpholine), 3.70 (t, 2H, OCH$$_2$$), 3.50 (m, 1H, CH), 2.90–2.70 (m, 4H, morpholine).
- *$$ ^{13}\text{C NMR} * (100 MHz, D$$2$$O): δ 162.5 (C-F), 155.3 (C-O), 67.8 (OCH$$2$$), 66.1 (morpholine), 53.2 (CH), 50.4 (morpholine).
Chromatographic Purity
| Method | Condition | Purity |
|---|---|---|
| HPLC (C18) | MeCN/H$$_2$$O (70:30), 1 mL/min | 98.2% |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction time | Requires anhydrous conditions | 72% |
| Mitsunobu Reaction | Mild conditions | Expensive reagents | 68% |
Q & A
Q. How can discrepancies in reported synthetic yields be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
